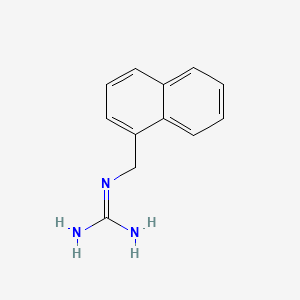

(1-Naphthylmethyl)guanidine

Description

Historical Perspectives and Genesis of Guanidine (B92328) Chemistry

The story of guanidine begins in 1861, when Adolph Strecker first isolated it by degrading guanine, an aromatic compound sourced from Peruvian guano. wikipedia.orgbritannica.com This discovery marked the entry of a new class of organic compounds into the scientific world. Guanidine, with the chemical formula HNC(NH₂)₂, can be considered a nitrogen-containing analog of carbonic acid. wikipedia.orgresearchgate.net Early laboratory synthesis involved the thermal decomposition of ammonium (B1175870) thiocyanate (B1210189) under anhydrous conditions. wikipedia.org A more commercially viable two-step process was later developed, starting with the reaction of dicyandiamide (B1669379) with ammonium salts. wikipedia.org Despite its simple structure, a detailed crystallographic analysis of guanidine was only achieved 148 years after its initial synthesis, with the precise positions of its hydrogen atoms determined in 2013 using single-crystal neutron diffraction. wikipedia.orgresearchgate.net

The Significance of the Guanidine Moiety in Chemical Biology and Medicinal Chemistry

The guanidine group is of paramount importance in both chemical biology and medicinal chemistry due to its unique properties. At physiological pH, the guanidine moiety exists in its protonated form, the guanidinium (B1211019) cation. wikipedia.orgacs.org This cation is highly stabilized due to resonance, which delocalizes the positive charge across the three nitrogen atoms, and it is efficiently solvated by water molecules. wikipedia.orgacs.org This inherent stability results in a pKaH of 13.6, making guanidine a very strong base that is almost exclusively protonated in neutral water. wikipedia.org

The planar and symmetrical nature of the guanidinium group allows it to form strong, parallel hydrogen bonds with biologically relevant molecules. acs.org This ability to engage in both charge pairing and hydrogen bonding over a wide pH range makes it a crucial component in molecular recognition. acs.org A prime example of its biological significance is its presence in the side chain of the amino acid arginine, where it plays a key role in protein structure and function, often participating in salt bridges and hydrogen bonding at protein surfaces and interfaces. escholarship.orgwikipedia.org The guanidinium group's capacity to bind to biologically abundant counterions has also spurred the development of guanidinium-containing molecules for cellular delivery. acs.org

Identification and Role of (1-Naphthylmethyl)guanidine as a Research Scaffold

This compound, with the chemical formula C₁₂H₁₃N₃, is a specific derivative of guanidine that has emerged as a valuable research scaffold. nih.gov A research scaffold, in this context, refers to a core chemical structure that can be systematically modified to create a library of related compounds for screening and optimization in drug discovery and other research areas. nih.gov The this compound structure combines the basic guanidine group with a lipophilic 1-naphthylmethyl group. ontosight.ai This combination of a protonatable, hydrogen-bonding group and a bulky, aromatic moiety provides a versatile framework for designing molecules with specific biological targets. ontosight.ai Researchers utilize this scaffold to explore structure-activity relationships, investigating how modifications to different parts of the molecule affect its biological activity. nih.govontosight.ai

Overview of Key Academic Research Trajectories for this compound

Academic research involving the this compound scaffold has explored several promising directions. A significant area of investigation is its potential as a lead compound in the development of new therapeutic agents. smolecule.com Guanidine-containing compounds, in general, have been studied for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. smolecule.comresearchgate.net

Specific research trajectories for derivatives of this compound include:

Antimicrobial Agents: The guanidine moiety is a known feature in several antimicrobial drugs, and research has focused on synthesizing new guanidine-containing small molecules to combat resistant bacterial strains. researchgate.netmdpi.com

Enzyme Inhibition: The structure of this compound makes it a candidate for designing enzyme inhibitors. ontosight.aismolecule.com For instance, N-aroyl-N′-(1-naphthyl)-N′′-aryl guanidines have been synthesized and evaluated as potent urease inhibitors. researchgate.net

Receptor Interaction: The compound and its analogs are studied for their potential to bind to various biological receptors, which could lead to the development of drugs for a variety of conditions. ontosight.aismolecule.com

Antiparasitic Agents: Synthetic analogues of marine sponge guanidine alkaloids, which share structural similarities, have shown effectiveness against parasites like Leishmania infantum and Trypanosoma cruzi. nih.gov

The synthesis of this compound itself can be achieved by reacting 1-naphthylmethylamine with reagents capable of converting an amino group to a guanidino group, such as S-alkylisothioureas or 1-guanyl-3,5-dimethyl-pyrazole salts. google.com

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(naphthalen-1-ylmethyl)guanidine |

InChI |

InChI=1S/C12H13N3/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H4,13,14,15) |

InChI Key |

HNCIJEQEYCRDJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=C(N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=C(N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Naphthylmethyl Guanidine and Its Congeners

Strategies for Direct Synthesis of (1-Naphthylmethyl)guanidine

Direct synthetic routes to this compound involve the formation of the core C-N3 guanidinyl group by coupling 1-naphthalenemethanamine with a suitable guanylating agent.

The reaction between an amine and cyanamide (B42294) represents one of the most fundamental methods for constructing the guanidine (B92328) functional group. scholaris.caresearchgate.net In this approach, the primary amine, 1-naphthalenemethanamine, would act as a nucleophile, attacking the electrophilic carbon atom of cyanamide or a cyanamide derivative.

The reaction typically requires elevated temperatures to proceed. However, the efficiency and conditions of this condensation can be significantly improved through catalysis. For instance, the use of certain acid catalysts can activate the cyanamide, making it more susceptible to nucleophilic attack. This method is valued for its atom economy, as the primary byproduct is often just water or a small molecule. While historically a common method, modern approaches often employ catalysts to achieve milder conditions and higher yields. scholaris.ca A radical-based variation has also been developed, utilizing N-acyl cyanamides to generate guanidine derivatives through radical cascade cyclization reactions. researchgate.net

A widely employed and versatile method for synthesizing substituted guanidines is the addition of amines to carbodiimides. sioc-journal.cn For the synthesis of this compound, this would involve the reaction of 1-naphthalenemethanamine with a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide or N,N'-dicyclohexylcarbodiimide.

This reaction is highly modular, allowing for the preparation of various N,N',N''-trisubstituted guanidines. The process can be performed under neutral conditions, but it is often accelerated by catalysts. osti.govias.ac.in The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the carbodiimide, followed by a proton transfer to form the guanidine product. The choice of solvent and temperature can influence the reaction rate and yield. The development of catalytic systems for this transformation has been a major focus, aiming to expand the substrate scope and improve efficiency under mild conditions. sioc-journal.cnrsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a powerful strategy for the rapid assembly of complex molecules. tubitak.gov.tr In the context of guanidine synthesis, MCRs can be designed to incorporate the naphthylmethyl moiety efficiently. For example, a one-pot, three-component synthesis of N-aryl guanidines has been developed using cyanamides, arylboronic acids, and amines, catalyzed by copper salts. organic-chemistry.org

The application of guanidine and its salts as reagents in MCRs often leads to the formation of heterocyclic structures, such as substituted diazines and triazines. tubitak.gov.trresearchgate.net However, the principles can be adapted for the synthesis of acyclic guanidines like this compound. A hypothetical MCR could involve 1-naphthalenemethanamine, a cyanamide source, and a third component under catalytic conditions to construct the final product in a single step. Such approaches are highly valued for their operational simplicity, efficiency, and ability to generate molecular diversity. researchgate.net

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern guanidine synthesis, offering milder reaction conditions, higher yields, and broader functional group tolerance compared to stoichiometric methods. Both Lewis acids and transition metals have been successfully employed to catalyze guanylation reactions.

Lewis acids are effective catalysts for the guanylation of amines. semanticscholar.orgresearchgate.net They function by coordinating to the guanylating agent, such as a carbodiimide or cyanamide, thereby increasing its electrophilicity and activating it for nucleophilic attack by the amine. Various Lewis acids have been shown to be effective, including zinc, scandium, and ytterbium salts. ias.ac.inorganic-chemistry.org

For instance, ytterbium triflate has been reported as an efficient catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Similarly, scandium(III) triflate catalyzes the guanylation of amines with cyanamide in water, a green and practical solvent. organic-chemistry.org The guanidinium (B1211019) ion itself can exhibit Lewis acidic character, where the central carbon atom can engage in electrostatic interactions, playing a role in certain catalytic cycles. researchgate.netacademie-sciences.fr

| Catalyst System | Reaction Type | Substrate Scope | Key Findings |

|---|---|---|---|

| Scandium(III) triflate | Amine + Cyanamide | Various primary and secondary amines | Efficient catalysis in water under mild conditions. organic-chemistry.org |

| Ytterbium(III) triflate | Amine + Carbodiimide | Wide scope of primary and secondary amines | Effective under solvent-free conditions, providing good yields. organic-chemistry.org |

| (Ar-BIAO)ZnCl2 complexes | Amine + Carbodiimide | Aromatic amines | Highly chemo-selective catalytic addition of N-H bonds. ias.ac.in |

Transition metal catalysis has emerged as a powerful tool for C-N bond formation, including the synthesis of guanidines. rsc.orgsemanticscholar.orgresearchgate.net These catalysts offer unique reactivity pathways and can operate under very mild conditions. Catalytic systems based on copper, iron, ruthenium, and lanthanides have been developed for guanylation reactions. osti.govorganic-chemistry.org

Transition metals can catalyze the addition of amines to carbodiimides, facilitating the formation of the guanidine linkage. sioc-journal.cn For example, a high-spin iron(II) imido complex has been shown to be a competent catalyst for carbodiimide guanylation with a range of aniline (B41778) substrates at room temperature. osti.gov Copper-catalyzed MCRs have also been developed for the synthesis of trisubstituted guanidines. organic-chemistry.org Furthermore, photocatalysis using complexes like Ru(bpy)3Cl2 enables the conversion of thioureas to guanidines under visible light irradiation at ambient temperature. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate Scope | Key Findings |

|---|---|---|---|

| Iron(II) Imido Complex | Amine + Carbodiimide | Aniline derivatives, including bulky substrates | Efficient catalysis under mild, room temperature conditions. osti.gov |

| CuCl2·2H2O / Bipyridine | Three-component: Amine + Cyanamide + Arylboronic acid | Primary and secondary amines, various arylboronic acids | Operationally simple and rapid synthesis of N-aryl guanidines. organic-chemistry.org |

| Lanthanide Amides (e.g., Ln[N(SiMe3)2]3) | Amine + Carbodiimide | Aromatic and secondary amines | High catalytic activity under mild conditions with broad solvent compatibility. organic-chemistry.org |

| Ru(bpy)3Cl2 (Photocatalyst) | Thiourea (B124793) Oxidation | Various thioureas | Visible-light mediated conversion to guanidines in aqueous media. organic-chemistry.org |

Organocatalytic Methods for Guanidine Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. In the context of guanidine synthesis, organocatalysts, particularly chiral guanidines themselves, can act as potent Brønsted bases or hydrogen-bond donors to facilitate the guanylation of amines. rsc.orgthieme-connect.comresearchgate.net

The general mechanism for organocatalytic guanylation often involves the activation of a guanylating agent or the amine substrate. Chiral guanidine catalysts can deprotonate a pro-nucleophile, enhancing its reactivity towards an electrophilic guanylating agent. thieme-connect.com This approach is particularly valuable in asymmetric synthesis, where the chiral environment provided by the catalyst can induce stereoselectivity in the final product. rsc.orgproquest.com

For the synthesis of this compound, an organocatalytic approach would typically involve the reaction of 1-naphthylmethylamine with a suitable guanylating agent in the presence of a guanidine-based organocatalyst. The catalyst, by activating the amine through deprotonation or hydrogen bonding, facilitates the nucleophilic attack on the guanylating agent, leading to the formation of the desired product. The choice of catalyst can influence reaction rates and yields. Axially chiral guanidines, for example, have demonstrated high catalytic activity in various transformations. acs.org

The key advantage of organocatalytic methods is the ability to perform reactions under mild conditions, often avoiding the use of toxic or expensive metal catalysts. unl.pt Furthermore, the development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, offers enhanced reactivity and selectivity. rsc.org

Synthesis of Structurally Modified this compound Derivatives

The therapeutic and research potential of this compound can be explored and optimized through systematic structural modifications. These modifications typically focus on N-substitution of the guanidine core, alteration of the naphthylmethyl moiety, and preparation of various salt forms to improve physicochemical properties.

N-Substitution Strategies and Analog Design

Introducing substituents on the nitrogen atoms of the guanidine core is a common strategy to modulate the biological activity and physicochemical properties of this compound. A variety of N-alkyl and N-aryl groups can be incorporated using several synthetic approaches.

One straightforward method involves the reaction of a pre-formed this compound with an appropriate alkyl or aryl halide. However, this can sometimes lead to mixtures of products with varying degrees of substitution. A more controlled approach is the stepwise synthesis, where substituted amines are used as building blocks. For instance, N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine has been synthesized as a selective noncompetitive NMDA receptor antagonist. nih.gov This highlights how the introduction of specific aryl and alkyl groups can fine-tune the pharmacological profile.

The synthesis of N,N'-disubstituted and N,N',N''-trisubstituted guanidines often employs guanylating agents that react sequentially with different amines. For example, carbamoyl (B1232498) isothiocyanates can be used in a one-pot synthesis to create multisubstituted guanidines. rochester.edu Another approach involves the use of polymer-bound bis(tert-butoxycarbonyl)thiopseudourea, which allows for the synthesis of N,N'-disubstituted guanidines through sequential amine additions. sigmaaldrich.com

The design of N-substituted analogs is often guided by structure-activity relationship (SAR) studies. By systematically varying the substituents on the guanidine nitrogens, researchers can probe the steric and electronic requirements for optimal interaction with a biological target. For example, the synthesis of a series of N-aroyl-N′-(1-naphthyl)-N′′-aryl guanidines has been reported for the development of urease inhibitors, demonstrating the utility of N-substitution in generating libraries of compounds for biological screening. researchgate.netconsensus.app

Below is a table summarizing various N-substitution strategies for guanidines:

| Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| Stepwise Guanylation | Sequential reaction of different amines with a guanylating agent. | Carbodiimides, Cyanamides | acs.org |

| One-Pot Synthesis | Reaction of carbamoyl isothiocyanates with multiple amines in a single pot. | Carbamoyl isothiocyanates | rochester.edu |

| Solid-Phase Synthesis | Use of a polymer-bound thiopseudourea for sequential amine addition. | Polymer-bound bis(Boc)thiopseudourea | sigmaaldrich.com |

Aryl and Heteroaryl Ring Modifications on the Naphthylmethyl Moiety

Modification of the naphthylmethyl group in this compound provides another avenue for structural diversification and optimization of properties. These modifications can range from simple substitution on the naphthalene (B1677914) ring to the complete replacement of the naphthalene system with other aryl or heteroaryl moieties, a strategy known as bioisosteric replacement. openaccessjournals.compatsnap.comcambridgemedchemconsulting.com

The synthesis of analogs with substituted naphthalene rings can be achieved by starting with the appropriately substituted naphthylmethylamine. These precursors can be prepared through various synthetic routes, including functionalization of the naphthalene core followed by introduction of the methylamine (B109427) side chain.

Bioisosteric replacement aims to substitute the naphthalene ring with other aromatic systems that may offer improved pharmacokinetic profiles, reduced toxicity, or enhanced biological activity while retaining the key binding interactions. For example, benzazaborinines have been explored as bioisosteric replacements for naphthalene in compounds like propranolol, demonstrating comparable or improved properties. researchgate.netnih.gov This strategy could be applied to this compound to generate novel analogs.

The synthesis of such analogs would involve the preparation of the corresponding aryl- or heteroaryl-methylamine, followed by guanylation. For instance, the synthesis of arylpyridin-2-yl guanidine derivatives has been reported, showcasing the feasibility of incorporating heteroaromatic rings into guanidine-containing molecules. nih.gov

The following table outlines some potential aryl and heteroaryl bioisosteres for the naphthalene ring in this compound:

| Bioisostere | Rationale for Replacement |

|---|---|

| Quinoline | Introduces a nitrogen atom, potentially altering hydrogen bonding capabilities and solubility. |

| Benzofuran | Replaces a benzene (B151609) ring with a furan (B31954) ring, modifying electronic properties and potential for metabolic pathways. |

| Indole | A common pharmacophore that can engage in different biological interactions. |

Preparation of Salt Forms for Research Applications (e.g., hydrochloride)

Guanidines are strong bases, and as such, they are often prepared and used as their salt forms, most commonly the hydrochloride salt. The salt form generally confers greater stability, improved crystallinity, and better solubility in aqueous media, which is advantageous for many research applications, including biological assays.

The preparation of this compound hydrochloride would typically involve treating a solution of the free base with hydrochloric acid. The free base of this compound can be dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol, and then a solution of hydrogen chloride (either as a gas dissolved in an organic solvent or as an aqueous solution) is added. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent to remove any impurities, and dried.

General methods for the preparation of guanidine hydrochloride often start from precursors like dicyandiamide (B1669379) and ammonium (B1175870) chloride, which are heated to form the crude salt. chemicalbook.com This can then be purified by recrystallization. nih.gov For a pre-synthesized guanidine free base like this compound, the acid-base neutralization is the most direct method for salt formation. The stoichiometry of the acid addition should be carefully controlled to ensure complete conversion to the desired salt.

The resulting this compound hydrochloride can be characterized by various analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.

Purification and Isolation Techniques for this compound Compounds

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation methods to obtain the compounds in high purity. Given the basic nature of the guanidine functional group, specific chromatographic techniques are often employed.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a fundamental and widely used technique for the purification of organic compounds, including guanidine derivatives. jove.comorgchemboulder.com The choice of stationary phase and mobile phase is critical for achieving good separation.

For the purification of this compound, which is a basic compound, normal-phase column chromatography using silica (B1680970) gel is a common approach. columbia.eduyork.ac.uk However, the basicity of the guanidine moiety can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing of the compound peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent. rochester.edu This deactivates the acidic sites on the silica gel, allowing for better elution of the basic compound.

The selection of the eluent system is typically guided by thin-layer chromatography (TLC) analysis to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. hawachhplccolumn.com Common solvent systems for the purification of moderately polar compounds like this compound include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.edu

Flash column chromatography, which uses positive pressure to accelerate the flow of the mobile phase, is a rapid and efficient method for preparative scale purification. orgchemboulder.com For more challenging separations or for obtaining very high purity material, high-performance liquid chromatography (HPLC) can be employed, often using a reversed-phase column with a mobile phase containing a suitable buffer.

The following table provides a summary of typical conditions for column chromatography purification of basic compounds like this compound:

| Parameter | Typical Conditions | Rationale | Reference |

|---|---|---|---|

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective adsorbent for normal-phase chromatography. | york.ac.uk |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Gradients of increasing polarity are used to elute compounds with different polarities. | rochester.eduwfu.edu |

| Mobile Phase Modifier | 0.1-1% Triethylamine | Neutralizes acidic sites on silica gel to prevent tailing of basic compounds. | rochester.edu |

| Loading Technique | Dry loading or concentrated solution | Ensures a narrow band at the start of the separation for better resolution. | rochester.edu |

| Detection | TLC analysis of collected fractions | Allows for the identification and combination of fractions containing the pure product. | orgchemboulder.com |

Recrystallization and Crystallization Protocols

The purification of this compound and its derivatives is a critical step in their synthesis to ensure the removal of impurities and to obtain a crystalline solid suitable for further applications. Recrystallization, a technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent system, is a commonly employed method. The choice of solvent is paramount and is determined by the polarity and solubility characteristics of the guanidine salt being purified.

Detailed research into the purification of this compound, particularly its acetate salt, has led to the development of specific and effective recrystallization protocols. One established method involves the use of a polar protic solvent, isopropanol. In a typical procedure, the crude Nα-(1-naphthylmethyl)-guanidine acetate is dissolved in boiling isopropanol. The dissolution of the crude product in the hot solvent is followed by a cooling phase, during which the solubility of the guanidine salt decreases, leading to the formation of purified crystals.

To enhance the crystallization process and improve the yield and purity of the product, the solution is often treated with decolorizing carbon. This step is effective in removing colored impurities that may be present from the synthetic process. Following the treatment with decolorizing carbon, the hot solution is filtered to remove the carbon particles and any other insoluble impurities. The filtrate is then allowed to cool, often to room temperature, to induce crystallization. Further cooling, for instance to about 10°C, can maximize the precipitation of the purified product. The resulting crystalline solid is then collected by filtration, washed with a cold solvent, typically the same solvent used for recrystallization to minimize product loss, and then dried to remove any residual solvent.

For other congeners, such as N-(l-naphthyl)-N'-benzyl-N'-methyl guanidine hydrochloride, a mixed solvent system of absolute ethanol and ether has been utilized for recrystallization. Similarly, various N-aroyl-N′-(1-naphthyl)-N′′-aryl guanidines have been purified through recrystallization from ethanol. The selection of the solvent or solvent system is tailored to the specific properties of the compound to achieve optimal purification.

The following table summarizes a specific recrystallization protocol for Nα-(1-naphthylmethyl)-guanidine acetate, providing a practical example of the application of these methodologies.

| Parameter | Value/Procedure |

| Compound | Nα-(1-Naphthylmethyl)-guanidine acetate |

| Solvent | Isopropanol |

| Initial Step | Dissolution of 27.3 parts of crude product in 100 parts of boiling isopropanol. |

| Purification Aid | Decolorizing carbon |

| Filtration (Hot) | The hot solution is filtered to remove decolorizing carbon and other insolubles. |

| Crystallization | The filtrate is cooled to about 10°C to induce crystallization. |

| Isolation | The crystalline product is collected by filtration. |

| Washing | The collected crystals are washed with cold isopropanol. |

| Drying | The purified product is dried. |

| Melting Point | 161-162°C |

Molecular Architecture and Conformational Analysis of 1 Naphthylmethyl Guanidine Derivatives

Spectroscopic Characterization of Molecular Structures

Spectroscopic methods provide fundamental insights into the connectivity and chemical environment of atoms within the (1-Naphthylmethyl)guanidine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts for its distinct proton (¹H) and carbon (¹³C) environments can be predicted based on the well-characterized contributions of the naphthyl and guanidine (B92328) groups.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) bridge protons, and the protons on the guanidine nitrogen atoms. The seven protons of the naphthyl group are anticipated to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The two protons of the methylene (-CH₂-) group, being adjacent to both the electron-withdrawing guanidine group and the aromatic ring, would likely resonate as a singlet at approximately 4.5-5.0 ppm. The N-H protons of the guanidine group are expected to produce a broad signal, the position of which is highly dependent on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. The guanidine carbon (C=N) is a key diagnostic signal, typically appearing significantly downfield in the range of 155-160 ppm. researchgate.net The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region, approximately from 120 to 135 ppm. The methylene bridge carbon (-CH₂-) is expected to have a chemical shift in the range of 40-50 ppm.

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Naphthyl | Aromatic C-H | 7.0 - 8.5 | 120 - 135 |

| Methylene | -CH₂- | 4.5 - 5.0 | 40 - 50 |

| Guanidine | N-H | Variable (Broad) | - |

| Guanidine | C=N | - | 155 - 160 |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the N-H and C=N bonds of the guanidine unit and the C-H and C=C bonds of the naphthyl ring.

Key expected absorption bands include:

N-H Stretching: Strong, broad absorptions in the region of 3100-3400 cm⁻¹, characteristic of the N-H bonds in the guanidine group. researchgate.net

Aromatic C-H Stretching: Medium to weak bands appearing just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Bands corresponding to the methylene group's C-H bonds, typically found in the 2850-2960 cm⁻¹ range. vscht.cz

C=N Stretching: A strong absorption band between 1630 cm⁻¹ and 1660 cm⁻¹ is characteristic of the carbon-nitrogen double bond in the guanidine moiety. researchgate.net

N-H Bending: A medium to strong band around 1550-1640 cm⁻¹, which may overlap with the C=C stretching region. researchgate.net

Aromatic C=C Stretching: Several medium to weak bands in the 1400-1600 cm⁻¹ region, indicative of the naphthalene ring system. libretexts.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Guanidine | 3100 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | Naphthyl | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methylene | 2850 - 2960 | Medium |

| C=N Stretch | Guanidine | 1630 - 1660 | Strong |

| N-H Bend | Guanidine | 1550 - 1640 | Medium-Strong |

| Aromatic C=C Stretch | Naphthyl | 1400 - 1600 | Medium-Weak |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₃N₃), the calculated molecular weight is approximately 199.25 g/mol . nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 199. The primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond connecting the methylene group to the guanidine nitrogen. This cleavage is favored because it leads to the formation of the highly stable naphthylmethyl cation.

The major expected fragment would be:

Naphthylmethyl cation ([C₁₁H₉]⁺): This fragment would produce a prominent peak at m/z 141. nih.govnist.gov The high intensity of this peak would be a strong indicator of the naphthylmethyl substructure.

Solid-State Structural Elucidation

While spectroscopic methods reveal the molecular constitution, X-ray crystallography provides a definitive three-dimensional map of the atomic arrangement in the solid state, offering crucial details on conformation and intermolecular forces.

In the solid state, particularly in its protonated (salt) form, the (1-Naphthylmethyl)guanidinium cation would engage in a network of strong intermolecular interactions.

Hydrogen Bonding: The guanidinium (B1211019) group has six N-H protons that can act as hydrogen bond donors. In a crystal lattice, these would form robust, often bifurcated, hydrogen bonds with counter-anions (e.g., halides, carboxylates) or solvent molecules. These N-H···Anion interactions are the primary organizing force in the crystal structures of guanidinium salts. rsc.org

These combined interactions—strong directional hydrogen bonds, cation-π forces, and dispersive π-π stacking—create a highly organized and stable three-dimensional supramolecular network in the solid state. ias.ac.in

Computational Approaches to Molecular Conformation

The inherent flexibility of this compound, primarily due to the rotatable bonds linking the naphthyl and guanidine moieties, gives rise to a multitude of possible conformations. Computational methods are indispensable for navigating this complex potential energy surface to identify energetically favorable structures.

A comprehensive exploration of the conformational space is the initial step in understanding the structural preferences of this compound. Conformational search algorithms systematically or stochastically alter the rotatable bonds within the molecule to generate a wide array of possible three-dimensional arrangements.

The process typically involves:

Systematic Searches: These methods explore conformations by rotating bonds in fixed increments.

Stochastic Searches (e.g., Monte Carlo): These approaches randomly change torsional angles and accept or reject the new conformation based on its energy.

Following the generation of a diverse set of conformers, energy minimization is performed. This process computationally relaxes the geometry of each conformer to a nearby local energy minimum on the potential energy surface. Common algorithms for energy minimization include steepest descent and conjugate gradient methods. The goal is to identify the most stable conformers, which are those with the lowest potential energy. The relative energies of these conformers determine their population at a given temperature.

A hypothetical conformational search and energy minimization study on this compound might yield a set of low-energy conformers, distinguished by the dihedral angle between the naphthyl ring and the guanidine group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -90° | 2.50 |

This table is for illustrative purposes and represents plausible outcomes of a computational study.

Density Functional Theory (DFT) has emerged as a robust and widely used method for obtaining highly accurate ground state geometries of molecules. DFT calculations determine the electronic structure of a molecule based on its electron density, offering a good balance between computational cost and accuracy.

For this compound, DFT calculations would typically be performed on the low-energy conformers identified through conformational searches. The geometry of each conformer is optimized to find the structure that corresponds to a minimum on the potential energy surface at the chosen level of theory. Common combinations of exchange-correlation functionals and basis sets, such as B3LYP/6-31G(d,p), are often employed. researchgate.netnih.govnih.govmdpi.com The resulting optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 2: Hypothetical Optimized Geometric Parameters of the Most Stable Conformer of this compound from DFT Calculations

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(naphthyl)-CH2 | 1.51 |

| CH2-N(guanidine) | 1.47 |

| C(guanidine)=N | 1.28 |

| C(guanidine)-NH2 | 1.35 |

| **Bond Angles (°) ** | |

| C(naphthyl)-CH2-N | 112.5 |

| H2N-C-N | 120.0 |

| **Dihedral Angle (°) ** |

This table contains hypothetical data intended to represent typical results from DFT calculations.

Semiempirical methods offer a computationally less expensive alternative to ab initio and DFT methods for predicting molecular structures. mdpi.com These methods simplify the complex equations of quantum mechanics by incorporating some empirically derived parameters. dergipark.org.tr The PM5 (Parametric Method 5) model is one such semiempirical method that can be used for rapid geometry optimization. nih.gov

While not as accurate as DFT, semiempirical methods like PM5 are valuable for preliminary structural predictions, especially for larger molecules or for screening large numbers of compounds. nih.gov They can provide reasonable initial geometries that can then be further refined using more rigorous methods like DFT. The structural parameters obtained from PM5 would be expected to be in general agreement with those from DFT, though with some deviations.

Table 3: Hypothetical Comparison of Structural Parameters of this compound from PM5 and DFT

| Parameter | PM5 | DFT (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length (Å): C(naphthyl)-CH2 | 1.53 | 1.51 |

| Bond Angle (°): C(naphthyl)-CH2-N | 113.2 | 112.5 |

| Dihedral Angle (°): Cα-C-N-C | 65.8 | 62.1 |

This table presents a hypothetical comparison to illustrate the typical differences observed between semiempirical and DFT methods.

Structure Activity Relationship Sar Studies of 1 Naphthylmethyl Guanidine Scaffolds

Elucidating Key Structural Features for Biological Activity

The guanidine (B92328) group is a cornerstone of the biological activity observed in this class of compounds. Due to resonance stabilization, the guanidinium (B1211019) cation is highly basic and remains protonated at physiological pH. sci-hub.se This positive charge is fundamental to its ability to form strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues, such as aspartate and glutamate (B1630785), commonly found in the active sites of enzymes and receptor binding pockets. nih.govkhanacademy.org

This interaction is exemplified in its ability to mimic the function of arginine residues, which are crucial for molecular recognition in many biological systems. nih.govnih.gov The planar, tridentate structure of the guanidinium ion allows it to act as a multi-point hydrogen bond donor, forming strong, specific non-covalent interactions with targets like carboxylates and phosphates. sci-hub.senih.govnih.gov This capacity for strong and specific binding is a primary reason for the guanidine moiety's prevalence in a wide array of therapeutic agents. sci-hub.senih.gov In some enzymatic systems with two acidic residues in close proximity, the guanidinium cation can act as a bridge, stabilizing the interaction and potentially leading to potent inhibition. nih.gov

The naphthylmethyl group exerts a significant influence on the potency and selectivity of these guanidine derivatives. This large, lipophilic moiety is critical for establishing van der Waals and hydrophobic interactions within the binding sites of biological targets. Studies on diarylguanidines as noncompetitive NMDA receptor antagonists have shown that replacing a phenyl ring with a 1-naphthyl group can substantially enhance binding affinity. nih.gov

Specifically, unsymmetrical guanidines featuring a 1-naphthyl ring on one nitrogen and a substituted phenyl ring on the other demonstrated a three- to five-fold increase in affinity for the NMDA receptor ion channel site compared to their symmetrical diphenyl counterparts. nih.gov This suggests that the increased surface area and hydrophobicity of the naphthyl group facilitate a more favorable interaction within a nonpolar pocket of the receptor, thereby anchoring the ligand more effectively. This enhancement in binding underscores the importance of the naphthylmethyl group for achieving high potency.

Modifying the (1-Naphthylmethyl)guanidine scaffold with various substituents has proven to be a powerful strategy for fine-tuning its biological activity and selectivity.

In the context of NMDA receptor antagonists, substituents on the second aryl ring play a key role. It was found that placing substituents at the ortho or meta positions of the phenyl ring resulted in greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov Furthermore, adding small alkyl groups, such as methyl or ethyl, to the guanidine nitrogens created tri- and tetrasubstituted derivatives that retained high affinity for the NMDA receptor while significantly reducing their affinity for sigma receptors. For instance, N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine showed high affinity for the NMDA receptor site (IC₅₀ = 36 nM) but low affinity for sigma receptors (IC₅₀ = 2540 nM), demonstrating a marked improvement in selectivity. nih.gov

In the field of enzyme inhibition, a series of N-aroyl-N′-(1-naphthyl)-N′′-aryl guanidines were synthesized and identified as exceptionally potent inhibitors of Jack Bean Urease. researchgate.net The inhibitory activity was highly dependent on the nature of the substituent on the N''-aryl ring. For example, compounds bearing a 4-chlorophenyl or a 3,4-dichlorophenyl group exhibited outstanding urease inhibition with IC₅₀ values of 0.0155 µM and 0.0091 µM, respectively. researchgate.net These values represent a dramatic increase in potency compared to the standard inhibitor, thiourea (B124793) (IC₅₀ = 18.27 µM), highlighting the profound impact of specific electronic and steric substituent effects on enzyme inhibition. researchgate.net

| Compound Name | Substitutions | NMDA Receptor Affinity (IC₅₀, nM) | Sigma Receptor Affinity (IC₅₀, nM) |

|---|---|---|---|

| N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine | 1-Naphthyl, 3-Ethylphenyl | - | - |

| N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine | 1-Naphthyl, 3-Ethylphenyl, N'-Methyl | 36 | 2540 |

| Compound Name | N''-Aryl Substituent | Urease Inhibition (IC₅₀, µM) |

|---|---|---|

| Thiourea (Reference) | - | 18.27 |

| N-(4-chlorobenzoyl)-N'-(1-naphthyl)-N''-(4-chlorophenyl)guanidine | 4-Chlorophenyl | 0.0155 ± 0.00087 |

| N-(3,4-dichlorobenzoyl)-N'-(1-naphthyl)-N''-(3,4-dichlorophenyl)guanidine | 3,4-Dichlorophenyl | 0.0091 ± 0.00036 |

Stereochemical Effects on Biological Potency and Efficacy

The introduction of stereocenters into drug molecules can have profound effects on their pharmacological properties, as enantiomers and diastereomers often interact differently with the chiral environment of biological systems like receptors and enzymes.

The creation of chiral centers within the this compound scaffold, for instance by introducing substituents on the naphthyl ring or on an aliphatic chain, would result in stereoisomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in biological activity, potency, and metabolism. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. Although specific studies detailing the resolution and differential biological evaluation of enantiomers within the this compound series are not extensively documented in the surveyed literature, the potential for stereoselective activity remains a critical consideration for future drug design based on this scaffold.

The synthesis of specific stereoisomers is essential for evaluating their individual contributions to biological activity. Diastereoselective synthesis aims to produce a single diastereomer or a mixture enriched in one diastereomer. Various synthetic strategies have been developed for the stereocontrolled synthesis of complex cyclic and acyclic guanidines. For example, methods for the directed stereoselective guanidinylation of alkenes, where a resident functional group such as a hydroxyl group guides the installation of the guanidine unit, can produce cyclic guanidines with a high degree of stereocontrol. nih.gov While these advanced synthetic methods have not been specifically applied to this compound analogs in the reviewed literature, they represent viable future approaches. The application of such diastereoselective strategies would enable the synthesis and subsequent biological evaluation of individual stereoisomers, allowing for a more precise understanding of the stereochemical requirements for optimal potency and efficacy in this compound class.

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Analyses

Quantitative Structure-Activity Relationship (QSAR) and computational SAR analyses are pivotal in understanding the intricate relationship between the molecular structure of this compound derivatives and their biological activities. These computational methods provide quantitative insights that guide the rational design of more potent and selective compounds.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. While specific CoMFA studies on this compound were not found in the reviewed literature, analyses of structurally related compounds, such as derivatives of 2,4-diamino-5-(1-naphthyl)-6-methylpyrimidine (DMDP), offer valuable insights. In a CoMFA study on DMDP derivatives as anti-cancer agents, the analysis revealed that steric and electrostatic fields significantly influence their biological activity. nih.gov The contour maps generated from the CoMFA model indicated that bulky substituents on the naphthyl ring were favorable in specific regions for enhanced activity. nih.gov This suggests that for this compound derivatives, the size and electronic properties of substituents on the naphthyl moiety are likely critical determinants of their biological effects. The steric and electrostatic contour maps from such an analysis would highlight regions where modifications would be beneficial or detrimental to activity.

Predictive modeling of the bioactivity of this compound derivatives involves the development of mathematical models that can forecast the biological activity of novel compounds. These models are built upon datasets of known compounds and their measured activities, using a variety of molecular descriptors.

For a series of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides, a comparative QSAR study demonstrated the importance of topological and electronic parameters. nih.gov The study indicated that indices such as ETSA (Electrotopological State Atom) and RTSA (Receptor-Target Site Atom), along with the charges on different atoms, were significant in predicting anticancer activity. nih.gov Specifically, an electrophilic attack at a particular position on the naphthalene (B1677914) ring and an increased number of chlorine atoms were found to be favorable for activity, while the presence of a methoxy (B1213986) group at another position was detrimental. nih.gov These findings suggest that a predictive model for this compound bioactivity would likely incorporate similar topological and electronic descriptors to accurately forecast the potency of new derivatives.

The following table illustrates the types of descriptors that could be used in a predictive QSAR model for this compound bioactivity, based on studies of related compounds.

| Descriptor Type | Example Descriptors | Potential Impact on Bioactivity |

| Topological | ETSA indices, RTSA indices | Can quantify the influence of atomic and molecular connectivity on biological interactions. |

| Electronic | Wang-Ford charges, Dipole moment | Describes the electronic distribution and its role in electrostatic interactions with the target. |

| Steric | Molecular volume, Surface area | Influences the fit of the molecule within the binding site of the biological target. |

| Hydrophobic | LogP | Governs the compound's solubility and ability to cross biological membranes. |

Design Principles for Optimized this compound Derivatives

The design of optimized this compound derivatives is guided by a combination of SAR data and computational insights. Studies on closely related N-Aroyl-N'-(1-Naphthyl)-N''-aryl guanidines and other naphthalene-containing compounds provide a framework for rational design principles.

A key design consideration is the substitution pattern on the naphthyl ring. As suggested by CoMFA studies on related structures, the introduction of bulky and electron-withdrawing groups at specific positions can enhance biological activity. nih.gov For instance, the addition of halogen atoms like chlorine could be favorable. nih.gov

Molecular docking studies on N-Aroyl-N'-(1-Naphthyl)-N''-aryl guanidines as urease inhibitors have provided insights into the binding interactions of such scaffolds. researchgate.net These studies can inform the design of derivatives with improved binding affinity by identifying key hydrogen bonding and hydrophobic interactions within the target's active site. The guanidine group itself is a critical pharmacophoric feature, capable of forming strong ionic and hydrogen bonds. Modifications to this group, such as N-acylation or N-arylation, can modulate its basicity and hydrogen-bonding capacity, thereby fine-tuning its interaction with the biological target.

The following table summarizes key design principles for the optimization of this compound derivatives based on findings from related compounds.

| Design Principle | Specific Modification | Expected Outcome | Rationale |

| Naphthyl Ring Substitution | Introduction of bulky, electron-withdrawing groups (e.g., halogens) at specific positions. | Enhanced biological activity. | Improved steric and electronic complementarity with the target binding site. nih.govnih.gov |

| Guanidine Group Modification | N-acylation or N-arylation. | Modulated basicity and binding affinity. | Fine-tuning of hydrogen bonding and ionic interactions with the target. researchgate.net |

| Linker Modification | Altering the length or rigidity of the methylene (B1212753) linker. | Optimized positioning of the naphthyl and guanidine moieties. | Improved fit within the binding pocket and enhanced interactions with key residues. |

By systematically applying these design principles, it is possible to develop novel this compound derivatives with optimized biological activity for various therapeutic applications.

Mechanistic Investigations of 1 Naphthylmethyl Guanidine Interactions at a Molecular Level

Enzyme Inhibition Mechanisms

Guanidine-containing compounds are known to interact with a variety of enzymes, often acting as inhibitors. The investigation into these mechanisms is crucial for understanding their therapeutic potential.

Urease Inhibition Kinetics and Mechanisms (e.g., Lineweaver-Burk Analysis)

While direct kinetic studies on (1-Naphthylmethyl)guanidine as a urease inhibitor are not extensively detailed in the available literature, research on closely related N-Aroyl-N′-(1-Naphthyl)-N′′-aryl guanidines provides significant insights into the potential inhibitory mechanisms. A study on a series of these guanidine (B92328) derivatives demonstrated potent inhibitory activity against Jack Bean Urease (JBU). researchgate.net

Kinetic analysis using Lineweaver-Burk plots, a graphical method for analyzing enzyme kinetics, was employed to determine the mode of inhibition. For instance, one derivative was identified as a mixed-type inhibitor, while another was found to be a non-competitive inhibitor. researchgate.net This suggests that naphthyl-containing guanidines can interfere with urease activity through different mechanisms, either by binding to the free enzyme and the enzyme-substrate complex (mixed inhibition) or by binding to a site other than the active site to alter the enzyme's conformation and reduce its catalytic efficiency (non-competitive inhibition). researchgate.net

The potent activity of these related compounds suggests that the 1-naphthyl moiety is a key structural feature for effective urease inhibition. Molecular docking studies further support these findings, indicating specific binding interactions within the enzyme's active site. researchgate.net

Interactive Data Table: Urease Inhibition by N-Aroyl-N′-(1-Naphthyl)-N′′-aryl Guanidine Derivatives

| Compound | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Derivative 6b | Mixed-type | 0.0155 ± 0.00087 |

| Derivative 6e | Non-competitive | 0.0091 ± 0.00036 |

| Thiourea (B124793) (Reference) | 18.27 |

Data sourced from a study on N-Aroyl-N′-(1-Naphthyl)-N′′-aryl guanidines, which are structurally related to this compound. researchgate.net

Nitric Oxide Synthase (NOS) Isoform Inhibition

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Various guanidine-containing compounds have been investigated as NOS inhibitors. For example, aminoguanidine (B1677879) shows selective inhibition of the inducible isoform of NO synthase (iNOS). nih.gov However, specific studies detailing the inhibitory effects of this compound on different NOS isoforms (inducible, endothelial, and neuronal) were not found in the reviewed scientific literature. Therefore, its specific mechanism and selectivity profile for NOS inhibition remain to be elucidated.

Other Relevant Enzyme Targets

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound derivatives with various receptors is a key area of investigation, particularly in the context of neurological and psychiatric disorders.

Ligand-Receptor Interaction Kinetics and Thermodynamics

The binding of a ligand to a receptor is governed by kinetic (on- and off-rates) and thermodynamic (changes in enthalpy and entropy) parameters. These factors determine the affinity and stability of the ligand-receptor complex. While the principles of ligand-receptor kinetics and thermodynamics are well-established, specific experimental data detailing these parameters for the binding of this compound to its target receptors are not extensively reported in the available literature. Such studies would be invaluable for a deeper understanding of its pharmacological profile.

Selectivity Profiling Across Receptor Subtypes (e.g., 5-HT₄, NPY, Sigma, NMDA)

The selectivity of a compound for different receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. Research has been conducted on derivatives of this compound to assess their binding affinity and selectivity for various receptors.

NMDA and Sigma Receptors: A study on N,N'-diarylguanidine derivatives, including a close analog, N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, revealed high affinity and selectivity for the N-methyl-D-aspartate (NMDA) receptor ion channel site over sigma receptors. nih.gov This compound was identified as a noncompetitive NMDA receptor antagonist. nih.gov The selectivity was found to be dependent on the substituents on the guanidine nitrogens. nih.gov This finding is significant as NMDA receptors are crucial for synaptic plasticity and their modulation is a target for treating neurodegenerative disorders.

Interactive Data Table: Receptor Selectivity of a this compound Derivative

| Compound | Receptor Target | Affinity (IC₅₀ nM) |

|---|---|---|

| N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor | 36 |

| Sigma Receptor | 2540 |

This data highlights the selectivity of a structurally similar compound for the NMDA receptor over the sigma receptor. nih.gov

5-HT₄ and NPY Receptors: While the guanidine scaffold is present in ligands for various receptors, including serotonin (B10506) (5-HT) and Neuropeptide Y (NPY) receptors, specific binding data and selectivity profiles for this compound at the 5-HT₄ and NPY receptor subtypes were not identified in the reviewed literature. Further research is needed to characterize the activity of this compound at these important therapeutic targets.

Allosteric Modulation by this compound Derivatives

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor, thereby altering its affinity or efficacy for the endogenous ligand. nih.gov Allosteric agents can act as positive allosteric modulators (PAMs), which potentiate the receptor's response, or negative allosteric modulators (NAMs), which inhibit it. nih.gov This mechanism offers the potential for greater subtype selectivity compared to orthosteric ligands, which is a significant advantage in drug development. nih.gov

The guanidine group, a key feature of this compound, is a versatile pharmacophore found in ligands targeting various receptors. In the context of G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors, derivatives containing a guanidine moiety have been identified as potent antagonists. nih.gov For instance, certain guanidine derivatives have shown high affinity for human muscarinic M2 and M4 receptors (hM2R and hM4R). nih.gov

The interaction of these derivatives can involve allosteric sites. For example, in some receptor complexes, the guanidine fragment and its associated benzyl (B1604629) group can interact with transmembrane regions responsible for selectivity, while other parts of the molecule may engage with amino acids in the outer portion of an allosteric site. nih.gov The positively charged guanidine group can form critical ionic bonds with acidic amino acid residues (like glutamic acid) within the binding pocket, contributing significantly to the ligand's affinity and modulatory activity. nih.gov While direct studies on this compound as an allosteric modulator are not extensively detailed, the established behavior of structurally related guanidine derivatives suggests a plausible mechanism whereby the naphthylmethyl group provides the steric bulk and hydrophobic interactions necessary to engage with an allosteric pocket, while the guanidinium (B1211019) group anchors the molecule through electrostatic interactions, collectively modulating receptor function.

Interactions with Biological Macromolecules and Cellular Components

The guanidinium group, being planar and positively charged at physiological pH, is recognized as a privileged scaffold for interacting with the minor groove of DNA. nih.gov This interaction is primarily non-covalent and involves a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com The positive charge of the guanidinium moiety is attracted to the negative phosphate (B84403) backbone of DNA, particularly within the AT-rich regions of the minor groove. nih.govmdpi.com

This compound, which combines the guanidinium group with a bulky, aromatic naphthalene (B1677914) ring, is well-suited for this type of interaction. The planar naphthalene moiety can fit snugly within the minor groove, while the guanidinium group forms hydrogen bonds with the base pairs and electrostatic contacts with the phosphate backbone. nih.govmdpi.com Electronic absorption spectroscopy studies on novel guanidine derivatives have shown hypochromic shifts upon binding to DNA, which is indicative of minor groove interactions. nih.gov Molecular docking simulations further support this binding mode, revealing that these compounds preferentially bind within the minor groove of the DNA helix. nih.gov

The strength of this binding can be quantified by the binding constant (Kb). For example, certain novel guanidine derivatives have exhibited high binding constants, confirming a stable and spontaneous interaction. nih.gov This strong binding can interfere with DNA-dependent processes such as replication and transcription by preventing the necessary proteins from accessing their binding sites on the DNA strand. This interference with fundamental cellular processes is a key mechanism behind the biological activity of many DNA minor groove binders. nih.govresearchgate.net

| Compound | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) |

|---|---|---|

| Guanidine Derivative (7i) | 3.49 × 105 | -31.61 |

| Cabozantinib (Reference) | 5.79 × 105 | -32.89 |

The guanidinium group is a fundamental component of the amino acid arginine and plays a crucial role in protein structure and function. nih.gov Consequently, guanidine-containing compounds like this compound can form stable complexes with various proteins. The primary mode of interaction is through the positively charged guanidinium head, which interacts favorably with negatively charged regions on protein surfaces, such as those rich in aspartic and glutamic acid residues. researchgate.net This can lead to competitive binding, charge neutralization, and, depending on the rest of the molecule, altered hydrophobic interactions. researchgate.net

Guanidine hydrochloride is a well-known protein denaturant at high concentrations, but the interactions at lower concentrations can be more nuanced. researchgate.netycdehongchem.com Guanidinium ions can replace water molecules in the protein's first solvent shell and form hydrogen bonds, preferentially with backbone carbonyl oxygen atoms. researchgate.net The interaction of guanidinium salts with proteins is a balance between preferential hydration and direct salt binding to the protein. nih.gov Depending on the counter-ion, guanidinium salts can either stabilize or destabilize a protein's structure. nih.gov For example, guanidine sulfate (B86663) has a stabilizing effect, whereas guanidine hydrochloride is a denaturant. nih.gov

Furthermore, the chemical modification of protein lysine (B10760008) residues into homoarginine residues, a process known as guanidination, has been shown to increase protein stability. nih.govresearchgate.net This stabilization is attributed to the fact that the arginine side chain has a shorter hydrophobic arm and a higher pKa value, making it less motile and better able to sustain solvation compared to lysine. nih.govresearchgate.net This principle highlights the intrinsic ability of the guanidinium group to form stabilizing interactions within a protein structure. nih.gov

Efflux pumps are membrane transporter proteins that actively extrude a wide range of toxic substances, including antibiotics, from bacterial cells, contributing significantly to multidrug resistance (MDR). dntb.gov.uanih.gov Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of antibiotics. nih.govbiotech-asia.org

Compounds structurally related to this compound are known to function as EPIs. A prominent example is 1-(1-Naphthylmethyl)-piperazine (NMP), which has been identified as a potent inhibitor of Resistance-Nodulation-Division (RND) family efflux pumps in several Gram-negative bacteria. nih.govmdpi.com These pumps, such as AcrAB-TolC in Escherichia coli and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii, are major contributors to clinical antibiotic resistance. biotech-asia.orgresearchgate.net

EPIs can function through various mechanisms, including competitive inhibition, where the EPI competes with the antibiotic for the same binding site on the pump, or non-competitive inhibition, where the EPI binds to a different site, inducing a conformational change that reduces the pump's activity. nih.gov The use of an EPI like NMP in conjunction with an antibiotic can lead to increased intracellular accumulation of the drug, thereby lowering its minimum inhibitory concentration (MIC) and overcoming resistance. nih.govnih.gov Studies have demonstrated that EPIs can potentiate the activity of antibiotics against cadmium-induced multidrug-resistant Salmonella Typhi and other resistant strains. nih.gov The guanidinium group's positive charge may facilitate interaction with the efflux pump proteins, while the naphthylmethyl moiety provides the necessary hydrophobicity to engage with the pump's substrate-binding pocket.

| Antibiotic | Antibiotic MIC (µg/ml) | MIC with 1-(1-naphthyl-methyl)piperazine (µg/ml) | Fold Decrease in MIC |

|---|---|---|---|

| Ciprofloxacin | 16 | 4 | 4 |

| Tetracycline | 128 | 32 | 4 |

| Chloramphenicol | 256 | 128 | 2 |

This initial electrostatic attraction is followed by the insertion of the hydrophobic part of the molecule, the naphthylmethyl group, into the lipid bilayer. nih.gov This amphiphilic nature—a polar, charged head and a nonpolar, lipophilic tail—is a key characteristic of many membrane-disrupting antimicrobials. ukhsa.gov.ukrsc.org The insertion process perturbs the ordered structure of the lipid bilayer, leading to increased membrane permeability, depolarization, and the leakage of essential intracellular components like ions and metabolites. nih.govmdpi.comrsc.org This disruption of membrane integrity is a primary mechanism of the antimicrobial activity exhibited by many guanidine-containing compounds. mdpi.com Studies on lipoguanidines, which are designed hybrids of guanidine and fatty acids, have shown that these molecules effectively disrupt bacterial membranes and can sensitize Gram-negative bacteria to antibiotics. nih.govresearchgate.net

Beyond direct interactions with macromolecules, guanidine derivatives can perturb intracellular signaling pathways, affecting fundamental cellular processes.

One significant mechanism is the inhibition of voltage-gated potassium (Kv) channels. nih.gov Guanidine and its analogs are known to block these channels, which are critical for regulating membrane potential and signal transmission, particularly at neuromuscular junctions. By inhibiting Kv channels, these compounds can enhance the release of neurotransmitters like acetylcholine. nih.gov The proposed mechanism involves the guanidinium moiety binding within the intracellular pore of the channel, which perturbs a hydrophobic subunit interface and stabilizes a closed state of the channel. nih.gov

Furthermore, specific guanidine compounds have been shown to selectively repress the transcription of key signaling receptors. Research has identified a group of compounds characterized by a guanidine group attached to an aromatic core that effectively and specifically represses the transcription of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) gene in oligodendrocyte precursor cells (OPCs). nih.gov PDGFRα signaling is crucial for the proliferation of these cells. By inhibiting the transcription of the receptor, these compounds can dramatically reduce OPC proliferation without directly affecting the signal transduction cascade of the existing receptors. nih.gov This transcriptional repression represents a targeted perturbation of a specific growth factor signaling pathway.

Intracellular Signaling Pathway Perturbations

Rac1 Inhibition and Interference with GEF Binding

This compound belongs to a class of N,N'-disubstituted guanidines that have been identified as inhibitors of the Rho GTPase Rac1. nih.gov Rac1 is a critical regulator of numerous cellular functions, including cytoskeleton organization, cell proliferation, and migration. Its activity is tightly controlled by a cycle of binding to either guanosine (B1672433) diphosphate (B83284) (GDP) for an inactive state or guanosine triphosphate (GTP) for an active state. wikipedia.org The transition from the inactive to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs). wikipedia.orgmdpi.com

The aberrant activity of Rac1 and its regulating GEFs is a common feature in various human cancers, often associated with a metastatic phenotype and drug resistance. nih.gov Consequently, the development of inhibitors that disrupt the interaction between Rac1 and its GEFs is a promising therapeutic strategy. nih.gov Compounds within the N,N'-disubstituted guanidine family have shown the ability to inhibit this crucial protein-protein interaction. chemrxiv.org For instance, the compound 1D-142, a derivative in this family, has demonstrated potent inhibition of the Rac1-GEF interaction in vitro. nih.gov This inhibition of the Rac1-Tiam1 (a specific GEF) interaction subsequently prevents the Tiam1-catalyzed GDP/GTP exchange, thereby keeping Rac1 in its inactive state. The inhibitory action of these guanidine-based compounds has been shown to reduce Rac1-mediated cellular processes, such as TNFα-induced NF-κB nuclear translocation, which is involved in cell proliferation and migration. nih.gov

While the broader class of N,N'-disubstituted guanidines has been studied for Rac1 inhibition, the specific contributions and efficacy of the this compound structure within this context are a key area of ongoing research to delineate structure-activity relationships. nih.gov

Computational Chemistry and Molecular Modeling of 1 Naphthylmethyl Guanidine Systems

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods serve as a powerful computational tool for studying large biological systems where quantum effects are localized to a specific region, such as an enzyme's active site. In this approach, the chemically active center, for instance, the (1-Naphthylmethyl)guanidine ligand and the immediately interacting amino acid residues, is treated with a high-level quantum mechanics (QM) method to accurately describe electronic rearrangements, charge transfer, and bond-making/breaking processes. nih.govnih.govuni-heidelberg.de The remainder of the significantly larger system, including the rest of the protein and surrounding solvent, is treated using classical molecular mechanics (MM) force fields, which efficiently calculates the steric and electrostatic contributions of the environment. nih.govresearchgate.net This partitioning allows for the detailed investigation of chemical events within a biological context at a manageable computational cost. dntb.gov.ua

Investigation of Reaction Mechanisms and Catalysis in Biological Systems

The application of QM/MM simulations is indispensable for elucidating the intricate details of enzyme-catalyzed reactions involving substrates like this compound. Since enzymatic reactions inherently involve the formation and cleavage of covalent bonds, purely classical MM methods are inadequate. nih.gov QM/MM approaches can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby distinguishing between different mechanistic proposals, such as concerted versus stepwise pathways. researchgate.netosti.gov

For a system involving this compound, a QM/MM study would typically define the QM region to include the guanidinium (B1211019) headgroup, the naphthylmethyl moiety, and the side chains of key enzymatic residues (e.g., aspartate or glutamate) that interact with the positively charged guanidinium group. mdpi.com Such studies can provide profound insights into:

Catalytic Role of Residues: Determining how active site residues facilitate the reaction, for example, by acting as proton donors/acceptors or by electrostatically stabilizing charged transition states.

Binding and Activation: Modeling how the binding of this compound induces conformational changes in the active site and how the guanidinium group's interactions contribute to substrate activation.

Reaction Energetics: Calculating the activation energy barriers for different steps in the catalytic cycle, which can be correlated with experimentally observed reaction rates. A combined QM/MM molecular dynamics study on cyclic RGD peptides, which contain a guanidinium group, demonstrated a remarkable correlation between the calculated protein-ligand interaction energy and the ligand's biological activity. nih.gov

The table below outlines the typical components of a QM/MM setup for studying an enzyme system with a guanidinium-containing ligand.

| Component | Description | Common Choices | Rationale |

| QM Region | The chemically active part of the system, including the ligand and key active site residues. | This compound, side chains of Asp, Glu, His, Cys. | Requires accurate description of electronic structure, bond formation/cleavage, and charge distribution. |

| QM Method | The level of quantum theory used for the QM region. | Density Functional Theory (DFT) (e.g., B3LYP), Ab initio methods (e.g., MP2). uni-heidelberg.de | Balances computational cost with accuracy for describing chemical reactivity. |

| MM Region | The remainder of the protein and the solvent environment. | The rest of the protein, water molecules, and ions. | Environmental effects (steric and electrostatic) are crucial but can be modeled with less computational expense. |

| MM Force Field | The set of parameters used to describe the MM region. | AMBER, CHARMM, GROMOS. uni-heidelberg.de | Provides a classical description of atomic interactions, including bonds, angles, and electrostatics. |

| Boundary | The interface between the QM and MM regions. | Link atoms, localized boundary orbitals. | Covalent bonds cut by the boundary must be treated carefully to satisfy valence rules. |

Virtual Screening and in silico Compound Library Design

Virtual screening and the computational design of compound libraries are foundational elements of modern drug discovery, enabling the efficient identification of promising lead molecules from vast chemical spaces. researchgate.netresearchgate.net These in silico techniques are particularly valuable for exploring derivatives and analogs of a core structure like this compound.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based, with the choice depending on the available information about the biological target. ebi.ac.uk

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity exists. nih.gov This methodology operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. Key LBVS techniques include:

Similarity Searching: A known active molecule, or a query scaffold like this compound, is used to search large compound databases for molecules with the highest structural similarity, often quantified using 2D fingerprints and Tanimoto coefficients. mdpi.com

Pharmacophore Modeling: A 3D pharmacophore model is generated based on the shared chemical features of known active compounds. For a this compound-type ligand, a pharmacophore model might include a positive ionizable feature (the guanidinium group), one or more hydrogen bond donors, and an aromatic ring feature (the naphthyl group). mdpi.comnih.gov This model is then used as a 3D query to filter databases for compounds that match the required spatial arrangement of features.

Structure-Based Virtual Screening (SBVS) requires the 3D structure of the target protein, typically obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. frontiersin.org The central technique in SBVS is molecular docking. ed.ac.uk

Molecular Docking: This process computationally simulates the binding of a ligand within the active site of a target protein. Each molecule in a virtual library is placed into the binding pocket in various orientations and conformations. A scoring function then estimates the binding affinity, ranking the compounds based on their predicted ability to bind favorably. researchgate.net For this compound, docking studies would be critical in assessing the hydrogen bonding and salt-bridge interactions of the guanidinium group with negatively charged residues like aspartate and glutamate (B1630785) in a target's active site, a common interaction motif for guanidine-containing inhibitors. researchgate.netresearchgate.net

The following table provides a comparison of these two core methodologies.

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

| Primary Requirement | A set of known active ligands. | 3D structure of the biological target. |

| Underlying Principle | Similar molecules have similar properties. | Ligand binding is governed by physicochemical complementarity to the target site. |

| Common Techniques | 2D/3D Similarity Searching, Pharmacophore Modeling, QSAR. | Molecular Docking, Binding Free Energy Calculations. |

| Key Advantage | Applicable when no target structure is available. | Can identify novel scaffolds and predict binding modes. |

| Limitation | Limited to the chemical space of known actives; may miss novel scaffolds. | Heavily dependent on the quality of the target structure and the accuracy of scoring functions. |

Scaffold Ranking and Prioritization in Compound Libraries